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molecular formula C11H12ClN3O2 B8545016 2-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol CAS No. 89220-53-1

2-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol

Cat. No. B8545016
M. Wt: 253.68 g/mol
InChI Key: XSPDUQNPZTZPAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04788190

Procedure details

To a stirred solution of p-chlorophenacyl-1H-1,2,4-triazole (10.3 g, 40 mmol) in 65 mL of toluene and 65 mL of 20% w/w NaOH at 60° C., add trimethylsulfoxonium iodide (8.84 g, 40 mmol) and cetrimide (0.39 g). Continue to stir the so-formed mixture at 60° C. for 1.5 h. Separate the toluene layer, add 20 mL of H2O to the aqueous layer and extract with two 100 mL portions of ethyl acetate (EtOAc). Combine both the toluene and EtOAc layers, dry oyer MgSO4, filter, and evaporate off the solvents. Add 100 mL of acetone, 6 mL of concentrated H2SO4, 20 mL of H2O, and reflux for 3 hr. Eyaporate the acetone at 45° C. under reduced pressure. Add 20 mL of sat. sodium bicarbonate and extract with two 100 mL portions of EtOAc. Wash the combined EtOAc layers with sat. brine, dry oyer MgSO 4, and evaporate the EtOAc to obtain a syrup. Chromatograph the syrup on 300 g of silica gel using 5% MeOH/CH2Cl2 as the eluent under flash chromatography conditions to obtain 3.63 g of the title product.
Quantity
10.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.84 g
Type
reactant
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([C:6](=[O:13])[CH2:7][N:8]2[CH:12]=[N:11][CH:10]=[N:9]2)=[CH:4][CH:3]=1.[OH-:16].[Na+].[I-].[CH3:19][S+](C)(C)=O.CCCCCCCCCCCCCC[N+](C)(C)C>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([OH:13])([CH2:7][N:8]2[CH:12]=[N:11][CH:10]=[N:9]2)[CH2:19][OH:16])=[CH:14][CH:15]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
ClC1=CC=C(C(CN2N=CN=C2)=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
8.84 g
Type
reactant
Smiles
[I-].C[S+](=O)(C)C
Name
Quantity
0.39 g
Type
reactant
Smiles
CCCCCCCCCCCCCC[N+](C)(C)C
Name
Quantity
65 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
Continue to stir the so-formed mixture at 60° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Separate the toluene layer
ADDITION
Type
ADDITION
Details
add 20 mL of H2O to the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
extract with two 100 mL portions of ethyl acetate (EtOAc)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combine both the toluene and EtOAc layers, dry oyer MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate off the solvents
ADDITION
Type
ADDITION
Details
Add 100 mL of acetone, 6 mL of concentrated H2SO4, 20 mL of H2O
TEMPERATURE
Type
TEMPERATURE
Details
reflux for 3 hr
Duration
3 h
CUSTOM
Type
CUSTOM
Details
at 45° C.
ADDITION
Type
ADDITION
Details
Add 20 mL of sat. sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
extract with two 100 mL portions of EtOAc
WASH
Type
WASH
Details
Wash the combined EtOAc layers with sat. brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry oyer MgSO 4
CUSTOM
Type
CUSTOM
Details
evaporate the EtOAc
CUSTOM
Type
CUSTOM
Details
to obtain a syrup

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(CO)(CN1N=CN=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.63 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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